molecular formula C6H14ClNO2 B14508410 1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol CAS No. 63125-83-7

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol

Cat. No.: B14508410
CAS No.: 63125-83-7
M. Wt: 167.63 g/mol
InChI Key: XDRIPABUXKLYOP-UHFFFAOYSA-N
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Description

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is an organic compound that features a chloro group, a hydroxyethyl group, and a methylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol can be achieved through several methods. One common approach involves the reaction of 3-chloro-1,2-propanediol with N-methyl-ethanolamine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include steps such as distillation and purification to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro group can be reduced to a hydroxyl group.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaS) are employed under basic conditions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols.

Scientific Research Applications

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol involves its interaction with specific molecular targets. The hydroxyethyl and methylamino groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, potentially inhibiting their activity or altering their function. The chloro group may also participate in covalent bonding with nucleophilic sites on proteins or other biomolecules.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-2-methyl-1-propene: A related compound with a similar chloro group but different functional groups.

    1-Chloro-3-methoxy-2-propanol: Another compound with a chloro group and a methoxy group instead of a hydroxyethyl group.

Uniqueness

1-Chloro-3-[(2-hydroxyethyl)(methyl)amino]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both hydroxyethyl and methylamino groups allows for diverse interactions with molecular targets, making it a versatile compound for various applications.

Properties

CAS No.

63125-83-7

Molecular Formula

C6H14ClNO2

Molecular Weight

167.63 g/mol

IUPAC Name

1-chloro-3-[2-hydroxyethyl(methyl)amino]propan-2-ol

InChI

InChI=1S/C6H14ClNO2/c1-8(2-3-9)5-6(10)4-7/h6,9-10H,2-5H2,1H3

InChI Key

XDRIPABUXKLYOP-UHFFFAOYSA-N

Canonical SMILES

CN(CCO)CC(CCl)O

Origin of Product

United States

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